molecular formula C14H11NO4 B6589427 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2152645-26-4

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate

Cat. No. B6589427
CAS RN: 2152645-26-4
M. Wt: 257.2
InChI Key:
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DIBOC and is a derivative of bicyclo[1.1.1]pentane.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate is not fully understood. However, it is believed that this compound acts as a protecting group for primary and secondary amines by forming a stable carbamate linkage.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is believed that this compound is relatively non-toxic and has low reactivity towards biological molecules.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate in lab experiments is its ability to act as a protecting group for primary and secondary amines. This compound is also relatively easy to synthesize and has low toxicity. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in aqueous environments.

Future Directions

There are several potential future directions for research involving 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate. One potential direction is to investigate its potential applications in the field of drug delivery. This compound's ability to act as a protecting group for primary and secondary amines could be utilized to design novel drug delivery systems that target specific cell types.
Another potential direction is to investigate its potential applications in the field of materials science. This compound's unique chemical structure could be utilized to design novel materials with unique properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. While there is still much to be learned about this compound's mechanism of action and biochemical and physiological effects, its potential applications in the fields of organic synthesis, drug delivery, and materials science make it a promising area of research for future studies.

Synthesis Methods

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate can be achieved through several methods. One of the commonly used methods is the reaction of 2,3-dihydro-1H-isoindole-1,3-dione with bicyclo[1.1.1]pentane-1-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then treated with di-tert-butyl dicarbonate to yield the final product.

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of organic synthesis, where it is used as a protecting group for primary and secondary amines. It is also used as a reagent in the synthesis of various organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate' involves the condensation of 2,3-dihydro-1H-isoindole-1,3-dione with bicyclo[1.1.1]pentane-1-carboxylic acid followed by cyclization and esterification reactions.", "Starting Materials": [ "2,3-dihydro-1H-isoindole-1,3-dione", "bicyclo[1.1.1]pentane-1-carboxylic acid", "ethyl chloroformate", "triethylamine", "potassium carbonate", "acetonitrile", "dichloromethane" ], "Reaction": [ "Step 1: 2,3-dihydro-1H-isoindole-1,3-dione is dissolved in acetonitrile and treated with triethylamine. Ethyl chloroformate is added dropwise to the solution to form the corresponding mixed anhydride.", "Step 2: Bicyclo[1.1.1]pentane-1-carboxylic acid is added to the reaction mixture and stirred at room temperature for several hours to allow for condensation to occur.", "Step 3: The resulting mixture is then heated to reflux and potassium carbonate is added to neutralize the reaction mixture.", "Step 4: The reaction mixture is cooled and dichloromethane is added to extract the product.", "Step 5: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 6: The solvent is removed under reduced pressure to obtain the crude product.", "Step 7: The crude product is purified by column chromatography using a suitable solvent system to obtain the final product, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate." ] }

CAS RN

2152645-26-4

Molecular Formula

C14H11NO4

Molecular Weight

257.2

Purity

95

Origin of Product

United States

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